Product packaging for Megalomycin C(Cat. No.:CAS No. 101027-35-4)

Megalomycin C

Cat. No.: B027580
CAS No.: 101027-35-4
M. Wt: 919.1 g/mol
InChI Key: NUUJSKZDERPQHB-WOEOKSAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Megalomycin C is a complex macrolide antibiotic of significant interest in microbiological and pharmacological research. Its primary mechanism of action involves high-affinity binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and exerting potent bacteriostatic activity against a broad spectrum of Gram-positive and some Gram-negative pathogens. This compound is particularly valuable for studying the molecular basis of macrolide-ribosome interactions, exploring mechanisms of antibiotic resistance, and evaluating the efficacy of novel macrocyclic structures against multi-drug resistant (MDR) bacterial strains. Researchers utilize this compound as a critical tool in high-throughput screening assays to discover new antibacterial agents and as a biochemical probe to decipher the intricacies of ribosomal function and peptidyl transferase center inhibition. Its unique structural features also make it a promising scaffold for the semi-synthetic development of next-generation antibiotics with improved pharmacokinetic properties and reduced susceptibility to common resistance mechanisms. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H82N2O16 B027580 Megalomycin C CAS No. 101027-35-4

Properties

CAS No.

101027-35-4

Molecular Formula

C46H82N2O16

Molecular Weight

919.1 g/mol

IUPAC Name

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-3-hydroxy-2,4-dimethyloxan-4-yl] acetate

InChI

InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)41(62-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(55)60-32)61-34-21-44(10,63-29(9)49)40(54)28(8)59-34/h22-28,30-34,36-41,43,51-54,56H,17-21H2,1-16H3/t22-,23+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,36+,37+,38+,39-,40+,41-,43-,44-,45-,46-/m1/s1

InChI Key

NUUJSKZDERPQHB-WOEOKSAPSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC(=O)C)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O

Synonyms

megalomicin C
megalomycin C

Origin of Product

United States

Genetics and Biosynthetic Pathways of Megalomycin C

Characterization of the meg Gene Cluster from Micromonospora megalomicea

The genetic blueprint for megalomicin (B10785579) production is encoded within the meg gene cluster. This cluster houses all the necessary enzymatic machinery, from the polyketide synthases that build the macrolactone ring to the enzymes that synthesize and attach the characteristic deoxy sugars.

The core of the megalomicin structure, a 14-membered macrolactone ring called 6-deoxyerythronolide B (6-dEB), is assembled by a Type I polyketide synthase (PKS). These large, multi-domain enzymes catalyze the sequential condensation of short-chain carboxylic acid units. The genes encoding these PKS enzymes are a central feature of the meg gene cluster. The megalomicin PKS is comprised of multiple subunits, encoded by different genes within the cluster. Studies involving the expression of these genes in heterologous hosts like E. coli have been crucial in dissecting their function. For instance, research has identified that specific PKS subunits, namely MegA1 and MegA3, can limit the production of 6-dEB in E. coli when compared to their counterparts from the erythromycin (B1671065) (DEBS) PKS system. nih.gov

Comparative analysis between the megalomicin (meg) and erythromycin (ery) gene clusters reveals significant homology, which is expected given that they both produce the same 6-dEB aglycon. nih.gov Both clusters contain genes for the PKS, the biosynthesis of the deoxy sugars L-mycarose and D-desosamine, and regulatory elements. The primary distinction of the meg cluster is the presence of an additional set of genes responsible for the biosynthesis and attachment of the third deoxy sugar, L-megosamine. This unique sugar is what differentiates megalomicins from erythromycins. nih.gov

Studies comparing the efficiency of the PKS systems have shown that the erythromycin PKS (DEBS) leads to significantly higher production of 6-dEB in engineered E. coli strains compared to the megalomicin (Meg) PKS. nih.gov This suggests differences in the protein expression or specific activity of the PKS modules between the two systems, with regions within modules 2 and 6 of the Meg PKS being identified as limiting factors. nih.gov

Elucidation of Deoxy Sugar Biosynthesis Pathways

The synthesis of L-megosamine, the signature sugar of megalomicin, proceeds via a multi-step enzymatic pathway starting from the common precursor TDP-4-keto-6-deoxy-D-glucose. nih.govnih.govasm.org This pathway has been successfully reconstituted in E. coli, allowing for the detailed characterization of the enzymes involved. nih.gov

The conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-L-megosamine requires the coordinated action of five key enzymes encoded within the meg cluster. nih.govnih.govasm.org

MegBVI : This enzyme is a 2,3-dehydratase that catalyzes a deoxygenation step. nih.gov

MegDII : A pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase, MegDII is responsible for a C-3 transamination step. It exhibits substrate flexibility, acting on different TDP-3-keto-sugar substrates during the biosynthesis of both L-megosamine and D-desosamine. nih.gov

MegDIII : This S-adenosylmethionine-dependent N,N-dimethyltransferase catalyzes the dimethylation of the amino group. Like MegDII, it also acts on different substrates in the L-megosamine and D-desosamine pathways. nih.gov

MegDIV : A C-4 ketoreductase.

MegDV : A C-5 epimerase.

The sequential action of these five enzymes successfully produces TDP-L-megosamine, which is then ready for transfer to the macrolactone ring. nih.govnih.govasm.org

Key Enzymes in TDP-L-Megosamine Biosynthesis
EnzymeFunctionSubstrate/Intermediate Acted Upon
MegBVI2,3-dehydratase (C-2 deoxygenation)TDP-4-keto-6-deoxy-D-glucose intermediate
MegDIIAminotransferase (C-3 amination)TDP-3-keto-sugar intermediate
MegDIIIN,N-dimethyltransferaseTDP-3-amino-sugar intermediate
MegDIVC-4 KetoreductaseTDP-3-dimethylamino-4-keto-sugar intermediate
MegDVC-5 EpimeraseTDP-3-dimethylamino-sugar intermediate

dTDP-D-Desosamine Biosynthesis Pathway

The biosynthesis of dTDP-D-desosamine, a crucial deoxysugar component of Megalomycin C, proceeds from the intermediate dTDP-4-keto-6-deoxy-D-glucose. Research involving the heterologous expression of genes from the megalomicin cluster in Escherichia coli has elucidated that this conversion is accomplished in a concise four-step enzymatic sequence. nih.govmicrobiologyresearch.orgresearchgate.net

Identification and Functional Characterization of Key Enzymes (e.g., MegCIV, MegCV, MegDII, MegDIII, MegCII, MegCIII)

Intensive investigation through in vivo reconstitution of the biosynthetic pathway in E. coli and subsequent LC/MS/MS analysis has pinpointed the specific functions of several key enzymes. nih.govresearchgate.net The production of dTDP-D-desosamine from dTDP-4-keto-6-deoxy-D-glucose is catalyzed by the sequential action of four enzymes: MegCIV, MegCV, MegDII, and MegDIII. nih.govmicrobiologyresearch.orgresearchgate.netresearchgate.net

Contrary to initial proposals, the enzyme MegCII is not involved in the core biosynthesis of the dTDP-D-desosamine sugar itself. nih.govmicrobiologyresearch.orgresearchgate.net Instead, bioconversion studies have demonstrated that MegCII functions as a helper protein, essential for the activity of the glycosyltransferase MegCIII. nih.govmicrobiologyresearch.orgresearchgate.net Together, the MegCII/MegCIII pair catalyzes the transfer of the D-desosamine moiety to the 3-α-mycarosylerythronolide B aglycone. nih.govmicrobiologyresearch.orgresearchgate.net

MegDIII, an S-adenosylmethionine-dependent N,N-dimethyltransferase, exhibits notable substrate flexibility. It participates in two distinct methylation events during megalomicin biosynthesis. In the dTDP-D-desosamine pathway, it utilizes TDP-3-amino-2,3,4,6-tetradeoxy-d-glucose as its substrate. Concurrently, in the biosynthesis of the third sugar, L-megosamine, MegDIII catalyzes the N,N-dimethylation of TDP-3-amino-2,3,6-trideoxy-4-keto-d-glucose.

Below is an interactive data table summarizing the functions of these key enzymes.

EnzymeProposed FunctionPathway Involvement
MegCIV3,4-dehydratasedTDP-D-desosamine biosynthesis
MegCV3,4-reductasedTDP-D-desosamine biosynthesis
MegDII3-aminotransferasedTDP-D-desosamine & TDP-L-megosamine biosynthesis
MegDIII3-N,N-dimethyltransferasedTDP-D-desosamine & TDP-L-megosamine biosynthesis
MegCIIHelper Protein for MegCIIIGlycosyl transfer of D-desosamine
MegCIIIDesosaminyltransferaseGlycosyl transfer of D-desosamine

Mechanistic Enzymology of Glycosyltransferases in this compound Biosynthesis

The assembly of the three distinct deoxysugars onto the macrolactone core of this compound is a critical process governed by dedicated glycosyltransferases. These enzymes exhibit remarkable specificity and, in some cases, a degree of promiscuity that allows for the generation of diverse natural product analogs.

Substrate Specificity and Promiscuity of the MegDI-MegDVI Glycosyltransferase Pair

The final glycosylation step in the biosynthesis of megalomicin involves the attachment of L-megosamine, a reaction catalyzed by the glycosyltransferase MegDI, with the assistance of its helper protein, MegDVI. asm.org Bioconversion studies have revealed that the MegDI/MegDVI pair can utilize more than one aglycone substrate, demonstrating a degree of substrate promiscuity. Specifically, this enzyme duo can transfer L-megosamine to either erythromycin C or erythromycin D. asm.org This finding suggests the existence of two potential routes for the final stages of megalomicin A production. asm.org However, further in vivo analysis of the subsequent hydroxylation step, catalyzed by MegK, indicates that erythromycin C is the primary intermediate in the direct pathway to megalomicin A. asm.org The ability of MegDI/MegDVI to accept multiple substrates highlights the potential for enzymatic promiscuity in natural product biosynthesis, which can be exploited for biosynthetic engineering efforts.

Heterologous Expression Systems for Biosynthetic Pathway Reconstitution

The elucidation of complex biosynthetic pathways, such as that of this compound, has been greatly facilitated by the use of heterologous expression systems. nih.govresearchgate.net This powerful technique involves the transfer of the biosynthetic gene cluster, or portions of it, from the native producer organism, Micromonospora megalomicea, into a more genetically tractable host. nih.govresearchgate.netbohrium.com

Escherichia coli has been successfully employed as a heterologous host for the in vivo reconstitution of the dTDP-D-desosamine and TDP-L-megosamine biosynthetic pathways. nih.govasm.org By expressing different combinations of the megalomicin genes in E. coli, researchers have been able to isolate and identify the specific functions of individual enzymes and delineate the precise sequence of biochemical reactions. nih.govresearchgate.netasm.org This approach has been instrumental in characterizing the roles of enzymes like MegCIV, MegCV, MegDII, and MegDIII. nih.govresearchgate.net

In addition to E. coli, various species of Streptomyces, such as Streptomyces coelicolor and Streptomyces lividans, are commonly used as heterologous hosts for the expression of actinomycete biosynthetic gene clusters. bohrium.comfrontiersin.orgnih.govnih.gov These hosts are often more suitable for the production of complex secondary metabolites as they share closer physiological and genetic backgrounds with the native producers, which can be crucial for the proper folding, post-translational modification, and activity of the biosynthetic enzymes. bohrium.comfrontiersin.org The successful heterologous expression of large and GC-rich biosynthetic gene clusters, while challenging, opens avenues for improving the production of valuable compounds and for generating novel analogs through combinatorial biosynthesis. st-andrews.ac.uknih.gov

An interactive table of commonly used heterologous hosts is provided below.

Host OrganismKey AdvantagesRelevant Applications in this compound Research
Escherichia coliRapid growth, well-established genetic toolsReconstitution of deoxysugar biosynthetic pathways (dTDP-D-desosamine, TDP-L-megosamine) nih.govasm.org
Streptomyces coelicolorModel actinomycete, well-characterized geneticsGeneral host for heterologous expression of actinomycete secondary metabolites nih.gov
Streptomyces lividansGenetically tractable, often used for expressing large gene clustersPotential host for entire this compound pathway reconstitution nih.govst-andrews.ac.uknih.gov
Streptomyces albusFast growth, clean HPLC backgroundAlternative host for improved production of heterologously expressed natural products nih.gov

Molecular Mechanisms of Action of Megalomycin C

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Like other macrolide antibiotics, megalomycin C inhibits protein synthesis in bacteria. nih.govresearchgate.net This is achieved through selective binding to the bacterial 50S ribosomal subunit. nih.gov This binding mode is similar to that of erythromycins and other macrolides. nih.gov By binding to the ribosome, this compound interferes with the translation process, thereby preventing bacteria from synthesizing essential proteins. medrxiv.org While megalomicins inhibit protein synthesis through binding to bacterial rRNA, their activity in this regard is reported to be weaker compared to some other agents. researchgate.net

Interference with Cellular and Viral Protein Glycosylation

Beyond its effects on bacterial protein synthesis, a significant mechanism of action of this compound in eukaryotic systems involves the interference with protein glycosylation. researchgate.netresearchgate.netmedrxiv.orgnih.gov This interference affects both cellular and viral protein glycosylation processes. researchgate.netmedrxiv.orgnih.govresearchgate.net Studies have shown that this compound can lead to anomalous protein glycosylation. nih.gov

Blockade of Specific Monosaccharide Incorporation into Glycoproteins (e.g., Mannose, Galactosamine)

This compound has been shown to block the incorporation of specific monosaccharides, such as mannose and galactosamine, into viral proteins. researchgate.net This blockade disrupts the normal assembly of sugar chains onto glycoproteins. researchgate.net

Impact on Glycoprotein (B1211001) Maturation and Post-Translational Processing

The interference with monosaccharide incorporation by this compound impacts glycoprotein maturation and post-translational processing. researchgate.netnih.gov In the presence of this compound, precursor viral glycoproteins may be detected, but their maturation is impaired. researchgate.net This suggests that the compound affects the processing steps required for glycoproteins to reach their mature, functional forms. researchgate.netnih.gov Post-translational modifications, such as glycosylation, are crucial for the proper folding, trafficking, and function of many proteins, including viral glycoproteins. nih.gov

Disruption of Intracellular Vesicular Transport Pathways (e.g., Intra-Golgi Transport)

Research indicates that this compound can disrupt intracellular vesicular transport pathways, particularly affecting transport within the Golgi apparatus. researchgate.netresearchgate.net Specifically, it has been shown to inhibit vesicular transport between the medial- and trans-Golgi compartments. researchgate.net This disruption of Golgi function contributes to the observed anomalies in protein glycosylation, as the Golgi is a key organelle for the modification and sorting of glycoproteins. nih.govworktribe.com The macrolide antibiotic megalomicin (B10785579) has been shown to reversibly alter the trans side of the Golgi complex. worktribe.com

Consequences of Aberrant Glycosylation on Protein Function and Virion Assembly

The aberrant glycosylation induced by this compound has significant consequences for protein function and, in the case of viral infections, virion assembly. researchgate.netnih.gov Improperly glycosylated proteins may exhibit altered conformation, stability, or function. researchgate.net

In the context of enveloped viruses, which rely heavily on host cell machinery for the glycosylation and maturation of their envelope proteins, interference with these processes can severely impact viral infectivity. nih.govresearchgate.net For example, megalomicins have been shown to affect the maturation of enveloped viruses, including herpes simplex virus (HSV-1), Semliki Forest virus, vesicular stomatitis virus, and human immunodeficiency virus type 1 (HIV-1). nih.gov

Studies with HSV-1 have shown that in the presence of this compound, non-infectious viral particles are formed, and their glycoproteins are not properly glycosylated. researchgate.net Similarly, in HIV replication, the inhibition of gp160 protein processing into gp120 and gp41 due to aberrant glycosylation results in the production of non-infectious virions. nih.govdntb.gov.ua This highlights the critical role of proper glycosylation in the assembly of functional viral particles. researchgate.net The structural maturation of some viruses, such as bunyaviruses, is dependent on the presence of a functional Golgi apparatus, which can be altered by megalomycin. worktribe.comresearchgate.net

Biological Activities in Preclinical and Mechanistic Studies

Antiviral Activity and Mechanisms in In Vitro Models

Megalomycin C exhibits antiviral properties against a range of enveloped viruses, primarily through its impact on viral glycoprotein (B1211001) processing.

Spectrum of Activity Against Enveloped Viruses (e.g., Herpes Simplex Virus type 1, Semliki Forest Virus, Vesicular Stomatitis Virus, Human Immunodeficiency Virus type 1)

This compound has shown potent antiherpetic activity against Herpes Simplex Virus type 1 (HSV-1) in vitro nih.gov. At concentrations effective in preventing HSV-1 multiplication, the compound did not exhibit cytotoxic or antiproliferative effects on cells nih.gov. Viral DNA and protein synthesis proceeded normally in the presence of this compound, suggesting that its antiviral effect is not mediated by inhibiting the translation of viral mRNA or the synthesis of viral nucleic acids nih.gov.

The compound has also been studied in the context of other enveloped viruses. Megalomicin (B10785579) inhibits the replication of Human Immunodeficiency Virus type 1 (HIV-1) dntb.gov.ua. Furthermore, this compound has demonstrated significant activity against the replication of African Swine Fever Virus (ASFV) nih.gov, researchgate.net, nih.gov. In comparative studies, this compound was found to be the most active among several tested agents in terms of the concentration required to block the formation of infectious ASFV particles by 50% nih.gov.

Inhibition of Viral Glycoprotein Processing Leading to Non-Infectious Virions

A key mechanism underlying the antiviral activity of this compound is its ability to block protein glycosylation nih.gov, wikipedia.org, publicationslist.org, asm.org, dntb.gov.ua. Studies with HSV-1 have shown that this compound blocks the incorporation of mannose and galactosamine into viral proteins nih.gov. This inhibition leads to the detection of precursor, but not mature, HSV-1 glycoproteins in the presence of the antibiotic nih.gov. Consequently, non-infectious HSV-1 viral particles are formed, characterized by improperly glycosylated glycoproteins nih.gov.

Megalomicin has been observed to cause anomalous glycosylation of viral proteins nih.gov, researchgate.net. Investigations using Vesicular Stomatitis Virus (VSV) have indicated that while the VSV G protein is processed to an endoglycosidase H-resistant form in the presence of megalomicin, it is poorly sialylated, indicating impaired glycoprotein processing in the trans-Golgi nih.gov. This impairment is linked to the inhibition of intra-Golgi transport, affecting both cis- to medial- and, more significantly, medial- to trans-Golgi transport of the VSV G protein nih.gov. Additionally, megalomicin interferes with the processing of the gp160 protein in HIV-1 dntb.gov.ua.

Studies on Inhibition of African Swine Fever Virus Replication

This compound has been specifically tested for its activity against African Swine Fever Virus (ASFV) replication nih.gov, researchgate.net, nih.gov. These studies confirmed that this compound exhibits significant inhibitory activity against ASFV nih.gov, researchgate.net. It was identified as the most potent compound among those tested in reducing the formation of infectious virus particles by 50% nih.gov. Investigations also included an assessment of the cytotoxicity of this compound in the context of ASFV replication studies nih.gov, researchgate.net.

Antiparasitic Activity and Associated Mechanisms

Beyond its antiviral effects, this compound, also referred to as megalomicin in some studies, demonstrates potent wide-spectrum antiparasitic activity against several protozoan parasites nih.gov.

Efficacy Against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania spp., Plasmodium falciparum)

Megalomicin has shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. It is effective against both the epimastigote stage and the intracellular replicative amastigote form nih.gov, researchgate.net, researchgate.net, mdpi.com. Studies reported a 50% inhibitory concentration (IC50) of 0.2 μg/ml against T. cruzi epimastigotes nih.gov. Furthermore, megalomicin completely prevented the replication of intracellular amastigotes in infected macrophages at a concentration of 5 μg/ml nih.gov.

Activity has also been observed against other trypanosomatids, including Trypanosoma brucei, with an IC50 of 2 μg/ml against epimastigotes nih.gov. In vivo studies have indicated that megalomicin can provide complete protection to mice from death caused by acute T. brucei infection and significantly reduce parasitemia nih.gov.

Against Leishmania species, which cause leishmaniasis, megalomicin has shown activity against promastigotes. Reported IC50 values are 3 μg/ml for Leishmania donovani and 8 μg/ml for Leishmania major nih.gov, researchgate.net.

Megalomicin is also effective against Plasmodium falciparum, the primary causative agent of malaria. It has been shown to block the intracellular replication of the asexual stage of P. falciparum-infected erythrocytes at a concentration of 1 μg/ml nih.gov, researchgate.net, researchgate.net.

The following table summarizes some of the reported in vitro efficacy data for megalomicin against various protozoan parasites:

Parasite SpeciesStage TestedIC50 (μg/ml)Reference
Trypanosoma cruziEpimastigote0.2 nih.gov
Trypanosoma cruziIntracellular Amastigote5 (complete inhibition) nih.gov
Trypanosoma bruceiEpimastigote2 nih.gov
Leishmania donovaniPromastigote3 nih.gov, researchgate.net
Leishmania majorPromastigote8 nih.gov, researchgate.net
Plasmodium falciparumAsexual Erythrocytic1 nih.gov, researchgate.net

Investigation of the Role of Specific Sugar Moieties (e.g., C-6 deoxyamino sugar) in Antiparasitic Potency

Research suggests that the antiparasitic activity of megalomicin is likely linked to the presence of specific sugar moieties within its structure researchgate.net, researchgate.net. Notably, megalomicin differs from the related macrolide antibiotic erythromycin (B1671065) by the addition of a unique deoxyamino sugar, megosamine, attached to the C-6 hydroxyl group researchgate.net. Erythromycin, which lacks this specific sugar moiety, does not exhibit antiparasitic activity researchgate.net. This structural difference highlights the potential importance of the C-6 deoxyamino sugar for the observed antiparasitic potency of megalomicin researchgate.net, researchgate.net.

CompoundKey Structural Difference from ErythromycinAntiparasitic ActivityReference
MegalomicinPresence of C-6 deoxyamino sugar (megosamine)Yes researchgate.net, researchgate.net
ErythromycinAbsence of C-6 deoxyamino sugarNo researchgate.net

Modulation of Host Cell Glycosylation Processes

This compound is recognized for its ability to interfere with protein glycosylation nih.gov. Studies have indicated that this compound affects the complex process of adding carbohydrate chains to proteins, a critical post-translational modification essential for proper protein folding, trafficking, and function nih.govnih.govmdpi.com. The modulation of glycosylation by this compound appears to be linked to its effects on intracellular transport within the Golgi apparatus asm.orgresearchgate.net. The Golgi is a central organelle for the maturation of glycoproteins, where various enzymatic steps, including the addition and modification of glycans, occur nih.govgoogle.com. By inhibiting vesicular transport between specific compartments of the Golgi, this compound disrupts the normal progression of glycosylation asm.orgresearchgate.net.

Research using herpes simplex virus type 1 (HSV-1) infected cells demonstrated that in the presence of this compound, the incorporation of certain sugars, such as mannose and galactosamine, into viral proteins was blocked nih.gov. This blockage prevented the formation of mature viral glycoproteins, with only precursor forms being detected nih.gov. This finding highlights the compound's direct impact on the glycosylation machinery utilized by the host cell, which is also exploited by viruses for the proper assembly of their glycoproteins nih.govmdpi.com.

Effects on Undersialylation of Cellular Proteins

A key consequence of this compound's action on the Golgi apparatus is the resulting undersialylation of cellular proteins asm.orgresearchgate.net. Sialylation, the addition of sialic acid residues to the termini of glycan chains, is typically one of the final steps in glycoprotein maturation, occurring predominantly in the trans-Golgi network nih.govgoogle.com. The inhibition of vesicular transport between the medial- and trans-Golgi compartments by megalomicin (which includes this compound) impedes the movement of proteins to the site where sialylation is completed asm.orgresearchgate.net.

This disruption leads to cellular proteins carrying fewer sialic acid residues than normal, a state referred to as undersialylation asm.orgresearchgate.net. This effect on protein sialylation has been specifically attributed to the impact of megalomicin on Golgi transport asm.orgresearchgate.net. The functional consequences of undersialylation can be significant, as terminal sialic acids play crucial roles in various biological processes, including cell-cell recognition, immune responses, and the stability and function of glycoproteins nih.govfrontiersin.orgmdpi.com.

Detailed research findings regarding this compound's effects on glycosylation and undersialylation are summarized below:

Observed Effects of this compound on Glycosylation

Target/ProcessEffect ObservedReference
Protein Glycosylation (General)Blocked nih.gov nih.gov
Vesicular Transport (Golgi)Inhibited (medial- to trans-Golgi) asm.orgresearchgate.net asm.orgresearchgate.net
Incorporation of MannoseBlocked into viral proteins in HSV-1 infected cells nih.gov nih.gov
Incorporation of GalactosamineBlocked into viral proteins in HSV-1 infected cells nih.gov nih.gov
Viral Glycoprotein Maturation (HSV-1)Precursor forms detected, mature forms not detected nih.gov nih.gov
Cellular Protein SialylationUndersialylation asm.orgresearchgate.net asm.orgresearchgate.net

Mechanism Proposed for Undersialylation

Mechanism StepDescriptionReference
Inhibition of Golgi Vesicular TransportMegalomicin inhibits transport between the medial- and trans-Golgi asm.orgresearchgate.net. asm.orgresearchgate.net
Disruption of Glycoprotein ProgressionProteins are prevented from reaching the trans-Golgi network asm.orgresearchgate.net. asm.orgresearchgate.net
Impeded SialylationTerminal sialic acid addition, primarily in the trans-Golgi, is reduced. asm.orgresearchgate.net
ResultUndersialylation of cellular proteins occurs asm.orgresearchgate.net. asm.orgresearchgate.net

Chemical Modification and Biosynthetic Engineering of Megalomycin C Analogues

Structure-Activity Relationship (SAR) Studies of Megalomycin C Congeners

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orgresearchgate.netcollaborativedrug.com For megalomycin congeners, SAR analysis helps identify which parts of the molecule are crucial for specific biological effects. researchgate.net

Influence of Acyl Group Substitutions on Biological Activity

The megalomicin (B10785579) family members, such as Megalomycin A, B, C1, and C2, exhibit structural differences primarily in the acyl groups attached to the L-mycarose sugar. nih.govasm.org For instance, Megalomycin A has R1 = R2 = H, Megalomycin B has R1 = COCH3 and R2 = H, Megalomycin C1 has R1 = R2 = COCH3, and Megalomycin C2 has R1 = COCH2CH3 and R2 = COCH3. asm.org These variations in acetylation and propionylation at the 3''' or 4''' hydroxyls of the mycarose (B1676882) residue are associated with differences in their biological activities. nih.govasm.org While specific detailed data on the direct influence of each acyl group substitution on the precise biological activity of this compound congeners is not extensively detailed in the provided search results, the general principle within the megalomicin family is that these acylations contribute to the differing antimicrobial potencies observed among the congeners. asm.org

Contribution of Deoxy Sugar Residues (e.g., L-mycarose, D-desosamine, L-megosamine) to Bioactivity

The deoxy sugar residues attached to the macrolactone core are critical determinants of the biological activity of macrolide antibiotics. nih.govpsu.edu this compound, like other megalomicins, contains three such sugars: L-mycarose, D-desosamine, and L-megosamine. nih.gov

L-mycarose is a common 2,6-deoxysugar found in polyketide compounds and significantly contributes to the antibacterial activity of macrolides like erythromycin (B1671065). psu.edu Studies on related macrolides have shown that the absence of a mycarose substituent can lead to a substantial reduction in antibacterial activity. psu.edu

D-desosamine is another essential deoxy amino sugar found in many macrolide antibiotics, including megalomicins and erythromycins. nih.govnih.govnih.gov Its presence is crucial for the interaction of these antibiotics with the bacterial ribosome.

L-megosamine is an amino sugar specifically found in the megalomicin family. nih.govnih.gov The presence of L-megosamine in megalomicins is believed to be responsible for their additional biological activities, such as antiviral and antiparasitic effects, which are not seen in erythromycin. researchgate.netasm.orgresearchgate.net This suggests that L-megosamine plays a unique role in the broader spectrum of activity exhibited by megalomicins compared to erythromycins, which contain a hydroxyl group at a similar position instead of D-rhodosamine (which is structurally related to L-megosamine and also present in megalomicins at position 11). asm.orgresearchgate.net

Strategies for Glycodiversification and Chemo-Biosynthesis

Glycodiversification, the process of creating diverse glycosylated compounds, and chemo-biosynthesis, combining chemical and biological methods, are employed to generate novel this compound analogues with potentially improved properties. asm.org

Generation of Novel Megosaminylated Compounds through Fermentation-Based Bioconversion

Fermentation-based bioconversion utilizes microbial systems, often engineered strains, to produce desired compounds. By introducing the genes responsible for the biosynthesis of specific sugars and their transfer to a macrolide scaffold into a suitable host organism (like Escherichia coli), novel glycosylated macrolides can be generated. researchgate.netasm.org For instance, heterologous expression of the TDP-L-megosamine biosynthesis pathway genes from Micromonospora megalomicea in E. coli has enabled the production of megalomicin A and 12-deoxymegalomicin A through bioconversion experiments using erythromycin C and erythromycin D as substrates. nih.govresearchgate.netnih.gov This approach allows for the production of megosaminylated compounds that may not be readily accessible through traditional chemical synthesis. Novel megosaminylated compounds with improved antimalarial activity have been generated using commercially available erythromycin-derivative macrolides through an E. coli-based fermentation process. researchgate.netasm.org

Mechanisms of Resistance to Megalomycin C

Molecular Determinants of Bacterial Resistance (if identified)

Megalomicins, including Megalomycin C, function as antibacterial agents by inhibiting protein synthesis through selective binding to the bacterial 50S ribosomal subunit, a mechanism similar to that of erythromycins and other macrolides. nih.gov Bacterial resistance to macrolide antibiotics commonly involves several mechanisms:

Target Site Modification: Alterations in the ribosomal RNA (rRNA) or ribosomal proteins can reduce the binding affinity of the antibiotic to the ribosome. This can occur through mutations in ribosomal genes or enzymatic methylation of rRNA.

Efflux Pumps: Bacteria can express efflux pumps that actively transport the antibiotic out of the cell, thereby lowering the intracellular concentration of the drug below inhibitory levels. mdpi.comreactgroup.orgnih.govnih.gov

Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify or degrade the antibiotic molecule, rendering it inactive. mdpi.comreactgroup.orgnih.gov

Reduced Permeability: Changes in the bacterial cell envelope, particularly in Gram-negative bacteria, can limit the uptake of antibiotics into the cell. mdpi.comreactgroup.orgnih.gov

While these are general mechanisms of bacterial resistance to macrolides, specific studies detailing which of these mechanisms apply to resistance against this compound were not found in the provided search results. The primary mechanism of action identified for megalomicins against bacteria is the inhibition of protein synthesis via the 50S ribosomal subunit. nih.gov

Mechanisms of Viral Resistance (e.g., Mutation of Target Proteins, Viral Polymerase Fidelity)

This compound has demonstrated antiviral activity, notably against enveloped viruses such as Herpes Simplex Virus type 1 (HSV-1) and Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.govorcid.org Its proposed mechanism of antiviral action involves blocking protein glycosylation, which is essential for the proper maturation of viral glycoproteins. nih.govnih.gov This interference leads to the formation of non-infectious viral particles with improperly glycosylated proteins. nih.gov The anti-African swine fever virus (ASFV) activity of this compound might involve the inhibition of AdoHcy hydrolase, impacting methylation reactions necessary for viral mRNA maturation. researchgate.net

Viral resistance to antiviral agents can arise through various mechanisms, including:

Mutation of Target Proteins: If this compound's antiviral effect relies on interacting with specific host or viral proteins involved in glycosylation or other targeted pathways, mutations in the genes encoding these proteins could potentially lead to reduced binding affinity or altered function, conferring resistance. For instance, resistance to direct-acting antivirals (DAAs) against Hepatitis C Virus (HCV) is associated with mutations in viral proteins targeted by these drugs, such as NS3/4A protease, NS5A, and NS5B. nih.govnewmicrobiologica.org

Viral Polymerase Fidelity: RNA viruses, due to the lower proofreading fidelity of their RNA polymerases compared to DNA polymerases, exhibit higher mutation rates. wikipedia.org This increased genetic variability can facilitate the rapid emergence of resistant variants with altered drug targets or compensatory mechanisms. While this compound's primary antiviral mechanism appears to involve modulation of host cellular processes (protein glycosylation), viral adaptations that circumvent the need for properly glycosylated proteins or alter the host cellular environment could theoretically contribute to resistance.

Circumventing Glycosylation Blockade: Viruses might develop mechanisms to utilize alternative host pathways for protein modification, reduce their dependence on specific glycosylation patterns for infectivity, or evolve altered viral proteins that function correctly despite altered glycosylation.

Specific studies detailing documented mechanisms of viral resistance to this compound were not found in the provided search results. However, the principle of target modification through mutation is a common theme in antiviral resistance. nih.govwikipedia.org

Investigation of Parasitic Resistance Pathways (if identified)

Megalomicins have shown antiparasitic activity against several parasites, including Trypanosoma cruzi, Leishmania spp., and Plasmodium falciparum. nih.govasm.org However, the precise mechanism of action against these parasites remains largely unclear. nih.govresearchgate.netresearchgate.net Research suggests potential involvement in disrupting lysosomal functions and intra-Golgi transport in parasites. asm.org

Given the lack of a fully defined mechanism of action for this compound against parasites, specific parasitic resistance pathways have not been clearly identified in the provided literature. However, general mechanisms of drug resistance observed in parasites include:

Target Modification: Alterations in the structure or expression of parasite proteins that are the target of the drug. walshmedicalmedia.comeurjther.com

Efflux Pumps: Increased activity of efflux pumps that expel the drug from the parasite cell. walshmedicalmedia.comeurjther.com

Drug Metabolism and Detoxification: Enzymatic inactivation or modification of the drug by the parasite. walshmedicalmedia.comeurjther.com

Reduced Drug Uptake: Changes in membrane transport proteins or permeability that limit drug entry. walshmedicalmedia.comeurjther.complos.org

Altered Metabolic Pathways: Bypassing or modifying metabolic pathways targeted by the drug. walshmedicalmedia.com

Further research is needed to elucidate the specific mechanisms by which parasites might develop resistance to this compound, contingent upon a clearer understanding of its primary antiparasitic targets and modes of action.

Compound Information

Advanced Analytical Methodologies for Megalomycin C Research

Chromatographic Techniques for Separation, Purification, and Characterization

Chromatographic techniques are fundamental in the isolation and analysis of Megalomycin C from complex mixtures, such as fermentation broths. These methods separate components based on their differential distribution between a stationary phase and a mobile phase. orgchemboulder.com

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the initial detection and qualitative analysis of this compound. sigmaaldrich.com It is widely utilized for monitoring the progress of reactions, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale separations. orgchemboulder.com In the context of this compound, TLC is used for the preliminary screening of extracts to confirm the presence of the target compound. nih.gov

The principle of TLC involves spotting a sample onto a plate coated with an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. orgchemboulder.com A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action, separating the components of the sample based on their affinity for the stationary and mobile phases. orgchemboulder.com Visualization of the separated spots is often achieved under UV light or by using staining reagents, such as iodine vapor. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system, aiding in its identification.

Table 1: General Parameters for TLC Analysis

ParameterDescriptionTypical Application for this compound
Stationary Phase A thin layer of adsorbent material coated on a plate (e.g., glass, plastic). orgchemboulder.comSilica gel GF254 is commonly used. nih.gov
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase. orgchemboulder.comA mixture of chloroform (B151607) and methanol (B129727) is often employed.
Detection Method used to visualize the separated compounds. nih.govUV light at 254 nm and 366 nm, or chemical staining (e.g., iodine vapor). nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its metabolites. nih.gov It offers high resolution and sensitivity, making it a cornerstone in pharmaceutical analysis. nih.govnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides an exceptionally sensitive and selective method for metabolite profiling and quantification in complex biological matrices. nih.govmdpi.comresearchgate.net

In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently used for the analysis of macrolides. sielc.com The separated components are then detected by various means, with UV detection being common. nih.gov

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com After separation by LC, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. github.io The resulting ions are then separated based on their mass-to-charge ratio (m/z). github.io Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This process provides structural information and enhances specificity, which is crucial for identifying and quantifying metabolites in complex mixtures. nih.gov

Table 2: Typical HPLC and LC-MS/MS Parameters for this compound Analysis

ParameterHPLCLC-MS/MS
Column Reversed-phase columns (e.g., C18) are commonly used. sielc.comSimilar reversed-phase columns are employed. thermofisher.com
Mobile Phase A gradient of acetonitrile (B52724) and water is often used. sielc.comMobile phases compatible with mass spectrometry, often containing volatile buffers like formic acid or ammonium (B1175870) acetate. sielc.com
Detector UV Detector. nih.govTandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap). mdpi.com
Ionization Source Not applicable.Electrospray Ionization (ESI) is a common technique. thermofisher.com
Data Acquired Retention time, peak area.Retention time, precursor ion m/z, product ion m/z. researchgate.net

Flash Column Chromatography for Purification Strategies

For the preparative purification of this compound from crude extracts, flash column chromatography is a widely employed technique. mit.eduwfu.edu It is a rapid form of preparative column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process. mit.edu The principles of separation are the same as in traditional column chromatography, relying on the differential partitioning of compounds between the stationary and mobile phases. wfu.edu

The process typically involves packing a glass column with a stationary phase, most commonly silica gel. rochester.edu The crude mixture is then loaded onto the top of the column and eluted with a suitable solvent system, which is often predetermined by TLC analysis. mit.edu Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure compound.

Table 3: Key Steps in Flash Column Chromatography Purification

StepDescription
1. Solvent System Selection An appropriate solvent system is chosen based on TLC analysis to achieve good separation of the target compound. mit.edu
2. Column Packing The column is carefully packed with the stationary phase (e.g., silica gel) to ensure a uniform bed. rochester.edu
3. Sample Loading The crude sample is loaded onto the top of the column, either directly or adsorbed onto a small amount of silica gel. rochester.edu
4. Elution The mobile phase is passed through the column under pressure, and fractions are collected. rochester.edu
5. Fraction Analysis The collected fractions are analyzed by TLC to identify and combine those containing pure this compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including complex natural products like this compound. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. wpmucdn.com

¹H NMR (proton NMR) provides information about the different types of protons in a molecule and their chemical environment. nih.gov The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. core.ac.uk Spin-spin coupling patterns (splitting) reveal information about adjacent protons. core.ac.uk For a molecule as complex as this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complete structure by establishing correlations between protons and carbons. wpmucdn.comnih.gov

Table 4: Key ¹H NMR Spectroscopic Data for Structural Analysis

ParameterInformation Provided
Chemical Shift (δ) Indicates the electronic environment of the proton. core.ac.uk
Integration Proportional to the number of protons giving rise to the signal. core.ac.uk
Multiplicity (Splitting) Reveals the number of neighboring protons. core.ac.uk
Coupling Constant (J) Provides information on the dihedral angle between coupled protons. core.ac.uk

Mass Spectrometry (MS/MS) for Molecular Weight Determination and Fragment Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound with high accuracy. github.io When used in tandem (MS/MS), it also provides valuable information about the molecule's structure through fragmentation analysis. nih.gov

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). github.io High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule by measuring the exact mass with high precision.

In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the intact this compound molecule is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). github.io The resulting fragment ions (product ions) are then analyzed. github.io The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures, such as the macrolactone ring and the attached sugar moieties. This fragmentation data is vital for confirming the identity of the compound and for elucidating the structures of its metabolites. researchgate.net

Table 5: Information Obtained from Mass Spectrometry

TechniqueInformation ProvidedApplication in this compound Research
MS Molecular weight and elemental composition (with HRMS).Determination of the exact mass and molecular formula of this compound.
MS/MS Structural information from fragmentation patterns. nih.govConfirmation of the macrolide structure and identification of sugar units through characteristic fragment losses.

Electrophoretic Methods for Analytical Separation (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) represents a powerful analytical technique with high separation efficiency, making it well-suited for the analysis of complex mixtures containing structurally similar compounds, such as macrolide antibiotics. nih.gov The versatility of CE allows for the fine-tuning of separation by modifying the electrolyte composition, controlling the chemistry of the inner capillary wall, and altering the physicochemical properties of the analyte. nih.gov While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the established methodologies for other macrolide antibiotics provide a strong framework for its analysis.

The separation of macrolides by CE is achieved by manipulating their differential electrophoretic mobility. This is systematically accomplished by optimizing several parameters, including the pH, molarity, and composition of the electrolyte buffer. nih.gov For instance, a successful separation of the macrolide antibiotics erythromycin (B1671065), oleandomycin, and josamycin (B1673084) was achieved using a 75 mM phosphate (B84403) buffer at pH 7.5, supplemented with 50% (v/v) methanol. nih.gov The analysis was performed in a fused-silica uncoated capillary with an applied voltage of 25 kV, achieving complete resolution in under 30 minutes. nih.gov

To enhance the separation and solubility of macrolides, various buffer systems have been developed. One such system utilizes 30 mM sodium cholate (B1235396) and 20% acetonitrile in an 80 mM sodium phosphate buffer at pH 6, which has been shown to provide baseline resolution for five different glycoconjugated antibiotics. nih.gov An alternative system, employing a higher concentration of acetonitrile (65%) in a 35 mM sodium phosphate buffer (pH 6) without surfactants, demonstrated improved calibration linearity and detection sensitivity due to decreased background absorbance. nih.gov The choice of buffer system can also influence the selectivity between analytes, indicating interactions between the solutes and buffer components like cholate micelles. nih.gov

The table below illustrates exemplary buffer systems that have been successfully used for the separation of macrolide antibiotics, which could be adapted for the analysis of this compound.

ParameterSystem 1System 2
Buffer 75 mM Phosphate80 mM Sodium Phosphate
pH 7.56.0
Organic Modifier 50% Methanol20% Acetonitrile
Additive None30 mM Sodium Cholate
Applied Voltage 25 kVNot specified
Capillary Fused-silica, uncoatedNot specified
Reference nih.gov nih.gov

These electrophoretic methods offer a robust platform for the analytical separation of this compound from related compounds and impurities, which is a critical step in its research and quality control.

Validation of Analytical Procedures in Natural Product Research (e.g., Accuracy, Precision, Linearity, Specificity)

The validation of analytical procedures is a critical requirement in natural product research to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. mdpi.comjespublication.com This process involves establishing, through documented evidence, a high degree of assurance that a method will consistently yield data that accurately reflect the quality characteristics of the product. slideshare.net The validation process for a compound like this compound would adhere to guidelines set by bodies such as the International Conference on Harmonisation (ICH) and would assess several key parameters. mdpi.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com For this compound, this would mean the analytical method must be able to distinguish it from other structurally similar macrolides or compounds present in a crude extract or formulation, ensuring that the measured signal is solely from this compound. elementlabsolutions.com

Accuracy refers to the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. elementlabsolutions.comcrsubscription.com It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix, and the method is used to measure the recovered amount. mdpi.comsolubilityofthings.com The accuracy is then expressed as the percentage of the analyte recovered by the assay. crsubscription.com

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Repeatability involves analyzing the same sample multiple times on the same day, while intermediate precision assesses the variation within a laboratory over several days. researchgate.net The precision is usually expressed as the relative standard deviation (RSD) of the measurements. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A minimum of five concentrations is typically recommended to demonstrate linearity. wjarr.com

The table below provides a hypothetical example of data that might be generated during a linearity study for this compound.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5.0125,340
10.0251,680
20.0502,150
40.01,005,200
80.02,010,500
Regression Equation y = 25100x - 150
Correlation Coefficient (r²) 0.9998

These validation parameters—specificity, accuracy, precision, and linearity—are fundamental to demonstrating that an analytical method for this compound is fit for purpose, ensuring the quality and reliability of the data generated in research and quality control settings. crsubscription.com

Future Directions and Emerging Research Avenues for Megalomycin C

Exploration of Additional Biological Activities and Therapeutic Potential

Beyond its established antimicrobial properties against certain bacteria and fungi, research indicates that megalomycin C possesses antiviral and antiparasitic activities that warrant further investigation. Studies have shown potent antiherpetic activity, with this compound preventing HSV-1 multiplication without significant cytotoxicity at effective concentrations. nih.govresearchgate.net This antiviral effect appears to involve the blockage of protein glycosylation, affecting the maturation of viral glycoproteins and resulting in the formation of non-infectious viral particles. nih.govasm.org this compound has also shown activity against African swine fever virus replication. researchgate.net

Furthermore, megalomicin (B10785579) (which includes this compound) has demonstrated potent antiparasitic effects against Trypanosoma cruzi, Trypanosoma brucei, Leishmania donovani, Leishmania major, and Plasmodium falciparum. nih.govresearchgate.net The antiparasitic activity, unlike that of erythromycin (B1671065), is likely linked to the presence of the l-megosamine sugar moiety at the C-6 position of the macrolactone ring. scispace.comasm.org Research has shown that megalomicin can inhibit the proliferation and affect the viability of T. cruzi epimastigotes and intracellular amastigotes. nih.gov In an in vivo mouse model of T. brucei infection, megalomicin provided complete protection from death and significantly reduced parasitemia. nih.gov Megalomicin also blocked the intracellular replication of the asexual stage of Plasmodium falciparum. nih.gov

Future research should aim to:

Elucidate the precise mechanisms by which this compound exerts its antiviral effects, particularly its interaction with protein glycosylation pathways in different viral contexts.

Investigate the full spectrum of viruses susceptible to this compound and its analogues.

Determine the specific molecular targets and mechanisms of action responsible for the antiparasitic activities against various parasites, including Trypanosoma, Leishmania, and Plasmodium species.

Explore potential synergistic effects of this compound with existing antiviral and antiparasitic drugs.

Assess the efficacy of this compound against drug-resistant strains of pathogens where current therapies are failing.

Detailed Characterization of Biosynthetic Enzymes for Targeted Engineering

The biosynthesis of megalomycins involves a complex polyketide synthase (PKS) system and enzymes responsible for the modification and attachment of deoxysugar moieties, including the unique l-megosamine. asm.orgnih.gov The megalomicin gene cluster from Micromonospora megalomicea contains the genes encoding the modular PKS and the complete pathway for l-megosamine biosynthesis. researchgate.net

Research has begun to elucidate the enzymatic steps involved in the biosynthesis of the deoxysugars. For instance, the production of TDP-l-megosamine from TDP-4-keto-6-deoxy-d-glucose involves five enzymatic steps catalyzed by MegBVI, MegDII, MegDIII, MegDIV, and MegDV. asm.orgresearchgate.net The sugar transferase MegDI, along with the helper protein MegDVI, catalyzes the transfer of l-megosamine to the macrolide backbone. asm.orgasm.org Notably, the MegDI/MegDVI pair has shown some flexibility in accepting different macrolide substrates, including erythromycin C and erythromycin D. asm.orgconicet.gov.ar

Further detailed characterization of these biosynthetic enzymes is crucial for targeted engineering efforts. This includes:

Determining the three-dimensional structures of key enzymes, such as the PKS modules and the deoxysugar biosynthetic enzymes (e.g., MegBVI, MegDII, MegDI, MegDVI), to understand their catalytic mechanisms and substrate specificities at a molecular level.

Investigating the interactions between different enzymatic components of the biosynthetic pathway.

Identifying potential regulatory elements controlling the expression of the meg gene cluster.

Exploring the substrate promiscuity of other enzymes in the pathway, beyond MegDI/MegDVI, which could be exploited for generating novel structures.

Such detailed enzymatic understanding will provide the foundation for rational design and engineering of the biosynthetic pathway to produce novel megalomycin analogues with altered or enhanced biological activities.

Development of Novel Glycodiversified this compound Analogues with Enhanced Specificity or Potency

Glycosylation, the attachment of sugar moieties to a molecule, plays a significant role in the biological activity, solubility, efficacy, and specificity of many natural products, including macrolide antibiotics. nih.govmdpi.com The presence of the l-megosamine sugar moiety in megalomycins is believed to be linked to their differential antiparasitic and antiviral properties compared to erythromycin, which lacks this sugar. scispace.comasm.org

Glycodiversification, the process of modifying or exchanging the sugar structures attached to a natural product scaffold, is a promising strategy for developing new therapeutic agents with improved properties. nih.gov The observed substrate tolerance of enzymes like the MegDI/MegDVI glycosyltransferase pair towards different macrolide substrates highlights the potential for generating novel megosamine-containing macrolide derivatives. asm.orgconicet.gov.ar Heterologous expression of megalomycin biosynthetic genes in amenable hosts like Escherichia coli or Saccharopolyspora erythraea has already shown the feasibility of producing megalomicin and novel analogues through bioconversion experiments. asm.orgresearchgate.netconicet.gov.ar For example, expressing the l-megosamine biosynthesis pathway in E. coli allowed the production of megalomicin A and 12-deoxy-megalomicin A using erythromycin C and erythromycin D as substrates. asm.orgconicet.gov.ar These novel megosaminylated macrolides have shown improved antimalarial activity against both standard and drug-resistant strains of Plasmodium falciparum and enhanced efficacy against liver stages of Plasmodium berghei. conicet.gov.ar

Future efforts in glycodiversification should focus on:

Generating a library of this compound analogues with modifications to the l-megosamine moiety or the attachment of different sugar residues using engineered biosynthetic enzymes or chemoenzymatic approaches.

Exploring modifications to other sugar moieties present in this compound (l-mycarose and d-desosamine) and their impact on biological activity.

Utilizing synthetic biology and metabolic engineering techniques to introduce or modify glycosyltransferase genes in the native or heterologous host organisms to produce a wider array of glycodiversified analogues.

Screening these novel analogues for enhanced potency, altered target specificity, improved pharmacokinetic properties, and reduced toxicity.

The development of novel glycodiversified this compound analogues holds significant promise for discovering new drug candidates to combat infectious diseases, particularly in the face of rising antimicrobial resistance.

Q & A

Basic: What experimental protocols are recommended for isolating and purifying Megalomycin C from microbial sources?

Answer:
this compound is typically isolated via microbial fermentation using Streptomyces strains. Key steps include:

  • Fermentation Optimization : Adjust carbon/nitrogen ratios and pH to maximize secondary metabolite production .
  • Extraction : Use solvent partitioning (e.g., ethyl acetate) followed by lyophilization.
  • Purification : Employ reverse-phase HPLC with a C18 column, monitoring absorbance at 220–280 nm. Validate purity using mass spectrometry (HRMS) and NMR spectroscopy .
  • Yield Enhancement : Consider genetic engineering of biosynthetic gene clusters to overexpress regulatory genes (e.g., malR) .

Basic: What in vitro assays are standard for assessing this compound’s bioactivity?

Answer:
Standard assays include:

  • Antimicrobial Activity : Disk diffusion or broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and resistant strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate selectivity indices.
  • Mechanistic Studies : Fluorescence-based assays to measure membrane disruption or ribosomal inhibition .
  • Controls : Include untreated cells and positive controls (e.g., tetracycline for antibiotics).

Advanced: How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

Answer:
Contradictions often arise from variations in experimental models or concentrations. Methodological recommendations:

  • Dose-Response Analysis : Establish EC50/IC50 curves to compare potency across studies .
  • Model Specificity : Replicate assays in multiple systems (e.g., bacterial vs. eukaryotic ribosomes).
  • Omics Integration : Use transcriptomics/proteomics to identify off-target effects or secondary pathways .
  • Meta-Analysis : Systematically review literature with PRISMA guidelines, stratifying results by strain, assay type, and dosage .

Advanced: What strategies optimize this compound’s stability in pharmacokinetic studies?

Answer:
Stability challenges (e.g., hydrolysis in serum) require:

  • Formulation Testing : Use liposomal encapsulation or PEGylation to enhance half-life .
  • Analytical Validation : Monitor degradation via LC-MS/MS in plasma samples stored at −80°C .
  • In Silico Modeling : Predict metabolic hotspots using tools like Schrödinger’s ADMET Predictor .
  • In Vivo Validation : Conduct rodent studies with repeated dosing to assess accumulation and toxicity .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound derivatives?

Answer:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) to assign stereochemistry and connectivity .
  • Mass Spectrometry : HRMS for molecular formula confirmation; tandem MS/MS for fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Circular Dichroism : Validate chiral centers in absence of crystallographic data .

Advanced: How can researchers design studies to explore synergistic effects of this compound with other antibiotics?

Answer:

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for synergy (FIC ≤0.5) .
  • Time-Kill Curves : Assess bactericidal activity over 24 hours with combination therapies .
  • Resistance Mitigation : Test synergy against multidrug-resistant strains (e.g., MRSA) using genomic knockouts to identify resistance genes .
  • Statistical Modeling : Use Bliss independence or Loewe additivity models to quantify interactions .

Basic: What are the best practices for storing and handling this compound in laboratory settings?

Answer:

  • Storage : Lyophilized powder at −20°C in airtight, light-protected vials; dissolved in DMSO for short-term use (−80°C) .
  • Stability Monitoring : Regular HPLC checks for degradation (e.g., new peaks at 254 nm) .
  • Safety Protocols : Use PPE (gloves, lab coat) and fume hoods due to potential cytotoxicity .

Advanced: How can dose-dependent toxicity of this compound be systematically evaluated in preclinical models?

Answer:

  • Acute Toxicity : OECD Guideline 423 for median lethal dose (LD50) in rodents .
  • Chronic Exposure : 28-day repeated dose study with histopathology and serum biochemistry (ALT, creatinine) .
  • Biomarker Identification : RNA-seq of liver/kidney tissues to detect oxidative stress or apoptosis pathways .
  • Alternative Models : Use zebrafish embryos for high-throughput toxicity screening .

Basic: What computational tools are recommended for predicting this compound’s binding affinity to ribosomal targets?

Answer:

  • Docking Software : AutoDock Vina or Schrödinger Glide for preliminary binding mode analysis .
  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate ligand-receptor interactions over 100+ ns .
  • Binding Energy Calculation : MM/GBSA or MM/PBSA to validate docking poses .
  • Validation : Compare predictions with mutagenesis data (e.g., rRNA point mutations) .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Answer:

  • PICO Framework : Define Population (e.g., bacterial strains), Intervention (this compound), Comparison (existing antibiotics), Outcome (MIC reduction) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Gap Analysis : Use systematic reviews (e.g., PubMed, Web of Science) to identify understudied mechanisms (e.g., immunomodulatory effects) .

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